molecular formula C18H20FN3O4 B1677185 Ofloxacin CAS No. 82419-36-1

Ofloxacin

カタログ番号: B1677185
CAS番号: 82419-36-1
分子量: 361.4 g/mol
InChIキー: GSDSWSVVBLHKDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ofloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic. In research settings, it is primarily used as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound disrupts DNA supercoiling and replication, providing a key tool for studying bacterial cell division and proliferation mechanisms . Its broad-spectrum activity covers a range of Gram-positive and Gram-negative aerobic microorganisms, making it valuable for microbiological and pharmacological studies . Researchers utilize this compound to investigate bacterial resistance mechanisms, particularly mutations in the gyrA and gyrB genes . The chemical is characterized by its molecular formula (C18H20FN3O4) and an average molecular weight of 361.37 g/mol . This product is provided for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118120-51-7 (hydrochloride)
Record name Ofloxacin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3041085
Record name Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L
Record name Ofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Off-white to pale yellow crystalline powder, Colorless needles from ethanol

CAS No.

82419-36-1, 83380-47-6
Record name Ofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82419-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofloxacin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ofloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ofloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4P49JAZ9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250-257 °C (decomposes), 250 - 257 °C
Record name Ofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Piperazine Condensation Method

The piperazine condensation approach, detailed in patent CN101880288B, involves a two-step process starting with the formation of Ofloxacin salt. This compound carboxylic acid is reacted with N-methyl piperazine in pure water at 80–120°C, monitored via high-performance liquid chromatography (HPLC) for completion. Post-reaction, N-methyl piperazine is recovered under reduced pressure, and an acid (e.g., phosphoric acid) in an alcoholic solvent adjusts the solution pH to 2.0–5.0. Refluxing, filtration, and washing yield this compound salt, which is further purified through charcoal treatment and recrystallization.

Key advantages of this method include solvent recovery (reducing waste) and the use of aqueous conditions, which lower environmental impact. For instance, a 50 g batch of this compound carboxylic acid with 50 g N-methyl piperazine achieved a yield of 94.2% after recrystallization.

Carboxylic Acid Derivative Approach

Patent CN1594320A outlines a route starting with tetrafluorobenzoic acid derivatives. In step (a), compound (V) reacts with DL-aminopropanol in dimethylformamide (DMF) at 0°C, followed by alkali addition (e.g., K₂CO₃) and heating to 50–90°C. N-methyl piperazine is introduced post-reaction, with subsequent distillation to recover the reagent. The intermediate is hydrolyzed in acidic aqueous conditions, neutralized to pH 7.0, and extracted with chloroform to isolate this compound.

This method emphasizes stereochemical control, critical for producing the biologically active (R)-enantiomer. A 60.0 g batch of compound (V) yielded 43.0 g (57.9%) of intermediate (IX), which was further processed to 38.5 g (94.2%) of Levthis compound.

Advanced Synthesis Techniques

Asymmetric Organocatalytic Hydrogenation

A metal-free asymmetric synthesis, reported by Rueping et al., employs a chiral Brønsted acid catalyst (e.g., phosphoric acid derivatives) and dihydropyridine as a hydride source. This method achieves enantioselective reduction of ketone intermediates, yielding (R)-Ofloxacin with >90% enantiomeric excess (ee) under mild conditions. The absence of transition metals reduces contamination risks, making this approach suitable for pharmaceutical applications requiring high purity.

Comparative Analysis of Preparation Methods

Method Reactants Conditions Yield Advantages Sources
Piperazine Condensation This compound carboxylic acid, N-methyl piperazine 80–120°C, aqueous phase, HPLC monitoring 94.2% Solvent recovery, low environmental impact
Carboxylic Acid Route Compound (V), DL-aminopropanol, K₂CO₃ 50–90°C, DMF solvent, chloroform extraction 57.9% (intermediate) Stereochemical control, scalable
Organocatalytic Synthesis Chiral Brønsted acid, dihydropyridine Room temperature, metal-free >90% ee High enantiopurity, minimal waste

Quality Control and Process Optimization

Analytical Monitoring

HPLC is pivotal for tracking reaction progress, particularly in the piperazine condensation method, ensuring complete conversion of intermediates. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR), validate structural integrity. Theoretical calculations using density functional theory (DFT) align with experimental IR and NMR data, confirming this compound’s conformational stability.

Solvent and Catalyst Recovery

Economic and environmental considerations drive solvent recovery practices. For example, N-methyl piperazine is distilled and reused in the piperazine method, reducing raw material costs by ~30%. Similarly, the organocatalytic approach avoids costly metal catalysts, lowering production expenses.

化学反応の分析

反応の種類: オフロキサシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 例えば、酸性媒体中で硫酸セリウム(IV)で酸化すると、さまざまな酸化生成物が生成されます .

一般的な試薬と条件: オフロキサシンの反応に使用される一般的な試薬には、酸化のための硫酸セリウム(IV)や、ジメチルホルムアミド、ジメチルスルホキシドなどのさまざまな有機溶媒があります。 反応条件は、多くの場合、目的の化学的変換を確実に達成するために、温度とpHレベルを制御して行われます .

生成される主要な生成物: オフロキサシンの酸化によって生成される主要な生成物には、さまざまな酸化誘導体があります。これらは、高速液体クロマトグラフィーや質量分析などの手法を用いて同定および特性評価することができます .

科学的研究の応用

Therapeutic Indications

Ofloxacin is indicated for a variety of infections, including:

  • Respiratory Tract Infections : Effective in treating community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis .
  • Urinary Tract Infections : Demonstrated high efficacy in treating uncomplicated urinary tract infections caused by susceptible organisms .
  • Skin and Soft Tissue Infections : Utilized for treating infections involving the skin and soft tissues .
  • Sexually Transmitted Infections : Approved for the treatment of urethral and cervical gonorrhea .
  • Ocular Infections : Used in ophthalmic solutions for bacterial keratitis, showing comparable efficacy to fortified antibiotic solutions with fewer side effects .

Respiratory Tract Infections

A multicenter surveillance trial demonstrated that this compound had a potential empiric use rate of 90.6% for respiratory tract infections, outperforming other antibiotics like ciprthis compound and ampicillin . The study involved 6,967 clinical isolates, confirming this compound's broad spectrum of activity.

Urinary Tract Infections

In clinical evaluations, this compound showed a high success rate in treating urinary tract infections, with low resistance rates reported (0.5% among tested isolates) . The drug's excellent oral bioavailability (approximately 98%) allows for effective outpatient treatment regimens .

Ocular Infections

In a study comparing this compound to fortified cefazolin and tobramycin for bacterial keratitis, healing rates were similar between groups at 28 days (89% for this compound vs. 86% for fortified antibiotics). Patients using this compound reported significantly less discomfort upon instillation .

Resistance Patterns

While this compound is generally effective, there are concerns regarding the emergence of bacterial resistance. Resistance mechanisms include mutations in DNA gyrase and plasmid-mediated resistance factors. Continuous monitoring of resistance patterns is essential as fluoroquinolone usage increases .

Pharmacokinetics

  • Absorption : After oral administration, peak serum concentrations are reached within one to two hours.
  • Distribution : this compound penetrates various tissues, including lung tissue and prostatic fluid.
  • Metabolism : It undergoes minimal metabolism, with 65% to 80% excreted unchanged via the kidneys within 48 hours .

Data Summary Table

Application AreaEfficacy Rate (%)Resistance Rate (%)Key Findings
Respiratory Tract Infections90.60.5Superior activity compared to other antibiotics
Urinary Tract InfectionsHigh0.5Effective outpatient treatment
Ocular Infections (Keratitis)89-Fewer side effects compared to fortified options

作用機序

類似化合物の比較

類似化合物: オフロキサシンと類似した化合物には、レボフロキサシン、シプロフロキサシン、モキシフロキサシンなどの他のフルオロキノロン系抗生物質があります。 これらの化合物は、作用機序は類似していますが、活性スペクトルと薬物動態特性が異なります.

オフロキサシンの独自性: オフロキサシンは、グラム陽性菌とグラム陰性菌の両方にバランスの取れた活性を示す点が特徴です。また、他のいくつかのフルオロキノロン系抗生物質と比較して、副作用の発生率が比較的低いことでも知られています。 さらに、オフロキサシンは広く研究されており、科学文献に十分に記載されているため、研究と臨床用途に貴重な化合物です.

類似化合物との比較

Structural and Pharmacokinetic Comparisons

Structural Relationships
  • Ofloxacin vs. Levthis compound : this compound is the racemic mixture of levthis compound, which is the pure L-enantiomer. Despite structural similarity, their pharmacokinetic profiles differ. In ocular tissues, levthis compound achieves eightfold higher corneal concentrations (Cmax) than this compound when administered as an ophthalmic solution, while this compound ointment shows higher eyelid bioavailability .
  • Enantiomer Separation : this compound can be separated into its enantiomers using preparative liquid chromatography with L-isoleucine, enabling isolation of the more pharmacologically active (-)-isomer .
Pharmacokinetic Parameters

Table 1: Pharmacokinetic Comparison of this compound and Key Fluoroquinolones

Parameter This compound Ciprthis compound Levthis compound Moxifloxacin
Oral Bioavailability ~98% ~70% ~99% ~85%–90%
Half-life (hours) 6–8 3–5 6–8 9–13
Renal Excretion ~80% ~40% ~87% ~20%
Key Non-Renal Route Minimal Hepatic Minimal Hepatic
AUC (mg·h/L)* 5-fold > Cipro Lower than Oflox Comparable Higher

*Area Under the Curve (AUC) after oral administration of equivalent doses .

Antimicrobial Spectrum and Potency

Compared to other fluoroquinolones:

  • Ciprthis compound: Superior Gram-negative coverage (e.g., P. aeruginosa MIC90 ~0.5 mg/L) but weaker against Gram-positive bacteria .
  • Levthis compound : Enhanced Gram-positive activity (e.g., Streptococcus pneumoniae) and retained Gram-negative efficacy .
  • Moxifloxacin : Broad anaerobic activity (e.g., Bacteroides spp.), which this compound lacks .

Clinical Efficacy

Respiratory and Systemic Infections
  • Multidrug-Resistant Tuberculosis (MDR-TB) : Levthis compound (612.5 mg/day) achieved 90% treatment success vs. 79.7% for this compound (628.8 mg/day) in similar regimens, attributed to better pharmacokinetic-pharmacodynamic (PK/PD) targeting .
  • Otitis Media : this compound 0.3% otic solution showed 72% clinical response and 80% bacteriological eradication, outperforming placebo and comparable to cephalosporins .
Ophthalmic Use
  • Corneal Infections : Levthis compound 1.5% solution achieves higher corneal Cmax (8,240 ng/g) vs. This compound 0.3% ointment (1,030 ng/g), making it preferred for keratitis .
  • Conjunctival/Eyelid Infections : this compound ointment’s formulation enhances eyelid absorption (Cmax 2,450 ng/g vs. 1,320 ng/g for levthis compound) .

Environmental Impact

This compound concentrations in Asian rivers exceed 10,000 ng/L, posing acute toxicity risks to aquatic life. This is comparable to ciprthis compound and norfloxacin pollution levels .

生物活性

Ofloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat infections caused by both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound exerts its bactericidal effects by inhibiting bacterial DNA replication. It achieves this by binding to two key enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for managing DNA supercoiling during replication and transcription. The binding affinity of this compound for bacterial DNA gyrase is approximately 100 times greater than for mammalian topoisomerase, which contributes to its selective toxicity against bacteria .

Pharmacodynamics

  • Bactericidal Activity : this compound demonstrates significant in vitro activity against various bacterial strains, particularly Enterobacteriaceae. Research indicates that it is more potent than other quinolones, such as norfloxacin, against Acinetobacter spp. and Staphylococcus spp. .
  • Minimum Inhibitory Concentration (MIC) : Studies show that most strains of Pseudomonas aeruginosa are inhibited at concentrations below 2 mg/l , highlighting its effectiveness against resistant strains .

Pharmacokinetics

  • Bioavailability : this compound has a high bioavailability of approximately 98% when administered orally .
  • Protein Binding : The drug binds to plasma proteins at about 32% , influencing its distribution and elimination .
  • Elimination : this compound is primarily excreted through the kidneys, with 65% to 80% of an oral dose eliminated unchanged in urine within 48 hours .

Case Studies and Research Findings

  • In Vivo Studies : In comparative studies, this compound exhibited up to five times greater in vivo antibacterial activity than pefloxacin and norfloxacin. This enhanced efficacy is attributed to favorable pharmacokinetics and bacterial susceptibility profiles .
  • Time-Kill Studies : A study measuring the bactericidal activity of this compound found that it had a mean time to kill of approximately 33.1 minutes , with a prolonged post-antibiotic effect (PAE) lasting around 157.7 minutes after exposure . This contrasts sharply with ceftriaxone, which showed significantly slower bactericidal activity.
  • Resistance Patterns : this compound has been shown to maintain efficacy against strains with intermediate susceptibility, particularly in infections caused by Salmonella Typhi, indicating its potential utility in treating resistant infections when appropriate dosing is maintained .

Comparative Activity Against Other Antibiotics

AntibioticMean Bactericidal Time (min)Post-Antibiotic Effect (min)
This compound33.1157.7
Ceftriaxone384.4None

Q & A

Basic Research Questions

Q. How to formulate a research question on ofloxacin's mechanisms of bacterial resistance?

  • Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:

  • Population: Bacterial strains with reduced this compound susceptibility.
  • Intervention: Genetic or phenotypic analysis of resistance mechanisms (e.g., mutations in gyrase genes).
  • Comparison: Susceptible vs. resistant strains.
  • Outcome: Identification of resistance markers or efflux pump activity.
    • Key Consideration : Ground the question in literature gaps, such as understudied resistance pathways in Gram-negative bacteria .

Q. What methodologies are critical for designing pharmacokinetic (PK) studies of this compound in pediatric populations?

  • Methodology :

  • Use population PK modeling to account for age-related variables (e.g., renal maturation, body weight).
  • Incorporate sparse sampling to minimize ethical concerns in children.
  • Validate assays (e.g., HPLC) for plasma concentration measurement.
    • Data Consideration : A study found lower drug exposures in children vs. adults, highlighting the need for adjusted dosing regimens .

Q. How to integrate existing literature into experimental design for this compound studies?

  • Methodology :

  • Conduct systematic reviews to identify gaps (e.g., limited data on biofilm penetration).
  • Reference protocols from authoritative sources (e.g., WHO reports on MDR-TB treatment) for reproducibility.
  • Use tools like PRISMA for transparent literature synthesis .

Advanced Research Questions

Q. How does this compound's efficacy compare to later-generation fluoroquinolones in MDR-TB treatment?

  • Methodology :

  • Conduct individual patient data (IPD) meta-analyses of observational cohorts.
  • Adjust for confounders (e.g., resistance profiles, comorbidities) using multivariate regression.
    • Key Findings :
ComparisonAdjusted Odds Ratio (aOR)95% CI
Later-gen FLQ vs. no FLQ2.81.3–6.1
Levthis compound vs. This compound2.11.2–3.9
  • Later-generation FLQs showed superior treatment success, particularly in this compound-resistant isolates .

Q. How to evaluate this compound's bactericidal activity in complex infection models (e.g., osteo-articular infections)?

  • Methodology :

  • Use in vitro models with infected eukaryotic cells (e.g., osteoblasts) to simulate host-microbe interactions.
  • Measure log10 CFU reductions across antibiotic concentrations.
    • Example Data :
AntibioticLog10 CFU Reduction (95% CI)p-value
This compound-3.2 ([-4.9; -1.4])<10⁻³
Fosfomycin-3.7 ([-5.1; -2.3])<10⁻³
  • Dose-response analysis confirmed significant bactericidal effects at maximal concentrations .

Q. How to resolve contradictions between observational studies and RCTs on this compound efficacy?

  • Methodology :

  • Apply GRADE criteria to assess evidence quality (e.g., risk of bias in observational data).
  • Use sensitivity analyses to test robustness of meta-analysis conclusions.
    • Case Study : IPD meta-analyses reconciled heterogeneity across 32 cohorts by standardizing outcome definitions (e.g., "treatment success") .

Methodological Best Practices

Q. How to ensure transparency and reproducibility in this compound research?

  • Guidelines :

  • Deposit raw data (e.g., MIC values, PK curves) in public repositories like Zenodo.
  • Follow journal standards for experimental details (e.g., NCCLS protocols for antimicrobial susceptibility testing) .

Q. What statistical approaches are optimal for analyzing this compound dose-response relationships?

  • Recommendations :

  • Use nonlinear mixed-effects modeling (NONMEM) for PK/PD integration.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-concentration experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ofloxacin
Reactant of Route 2
Reactant of Route 2
Ofloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。